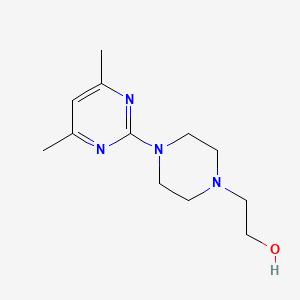

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine

Description

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine is a piperazine derivative featuring a hydroxyethyl group at the 1-position and a 4,6-dimethyl-pyrimidin-2-yl substituent at the 4-position. The hydroxyethyl group enhances solubility and hydrogen-bonding capacity, while the pyrimidine moiety contributes to aromatic interactions and bioactivity .

Properties

IUPAC Name |

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-10-9-11(2)14-12(13-10)16-5-3-15(4-6-16)7-8-17/h9,17H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZJTGYESJVGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Summary

- Starting materials: Piperazine and 2-chloro-4,6-dimethylpyrimidine.

- Reaction conditions: The reaction is carried out in a biphasic system of tetrahydrofuran (THF) and water, with potassium carbonate as a base.

- Procedure: Piperazine (5 equivalents) and potassium carbonate (5 equivalents) are dissolved in deionized water, and 2-chloro-4,6-dimethylpyrimidine is added in THF. The mixture is stirred at room temperature for 24 hours.

- Workup: After reaction completion, THF is evaporated, and the aqueous layer is extracted with ethyl acetate. The organic extracts are dried and purified by flash chromatography.

- Yield: High yield of approximately 96% is reported.

- Characterization: Confirmed by ^1H NMR and ^13C NMR spectroscopy.

| Parameter | Details |

|---|---|

| Piperazine equivalents | 5 |

| Potassium carbonate eq. | 5 |

| Solvent | THF/water |

| Temperature | Room temperature |

| Reaction time | 24 hours |

| Yield | 96% |

| Purification | Flash chromatography (EA:Hexane gradient) |

| Key spectral data | ^1H NMR (DMSO-d6): δ 6.35 (s, 1H), 3.63 (t, 4H), 2.69 (t, 4H), 2.20 (s, 6H) |

This method provides a robust and scalable route to the pyrimidyl-piperazine intermediate, which is critical for subsequent functionalization.

Alternative Synthetic Routes and Derivative Preparations

Other methods involve multi-step syntheses where the pyrimidine ring is first functionalized with various substituents, followed by coupling with piperazine derivatives bearing hydroxyethyl groups. For example:

- Reaction of 2-chloro-4,6-dimethylpyrimidine with piperazine derivatives under basic conditions.

- Use of potassium carbonate as a base in acetone or other solvents.

- Purification by crystallization or chromatography.

These methods often monitor reaction progress by thin-layer chromatography (TLC) and confirm product identity by elemental analysis and spectroscopic methods.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrimidyl-piperazine synthesis | Piperazine + 2-chloro-4,6-dimethylpyrimidine + K2CO3 | THF/water | Room temperature | 24 h | 96 | Flash chromatography purification |

| Hydroxyethyl substitution | Pyrimidyl-piperazine + N-(2-hydroxyethyl)piperazine | Methanol | Room temperature | 48 h | Moderate | Precipitation and vacuum drying |

| Alternative alkylation | Pyrimidyl-piperazine + 2-chloroethanol + base | Acetone or MeOH | Room temperature | Variable | Variable | TLC monitoring, crystallization |

Research Findings and Analytical Data

- Elemental analyses confirm the expected composition of the synthesized compounds.

- NMR spectroscopy (^1H and ^13C) provides detailed structural confirmation.

- Mass spectrometry (ESI-MS) supports molecular weight verification.

- Crystallographic studies of related pyrimidyl-piperazine salts reveal chair conformations of the piperazine ring and protonation states, which may influence reactivity and purification.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as the conversion of the pyrimidinyl group to a dihydropyrimidinyl group.

Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or pyrimidinyl ring are replaced with other groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction Reagents: Common reduction reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution Reagents: Common substitution reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidation of the hydroxyethyl group may yield a ketone or aldehyde derivative.

Reduction: Reduction of the pyrimidinyl group may yield a dihydropyrimidinyl derivative.

Substitution: Substitution reactions may yield various derivatives with different functional groups attached to the piperazine or pyrimidinyl ring.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it suitable for research in multiple fields:

- Antitumor Activity : Studies have indicated that derivatives of piperazine can exhibit antitumor properties. The presence of the pyrimidine ring may enhance this activity through mechanisms involving DNA interaction and cell cycle modulation.

- Antimicrobial Effects : Research has shown that piperazine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics against resistant strains.

- CNS Activity : Compounds with piperazine structures are often explored for their central nervous system activity, including potential anxiolytic and antidepressant effects.

Applications in Medicinal Chemistry

- Drug Development : The compound can serve as a lead structure for designing new drugs targeting various diseases, particularly cancer and infections. Its structural modifications can lead to enhanced efficacy and reduced side effects.

- Biochemical Research : As a tool compound, it can be used to study biochemical pathways involving piperazine derivatives. Its interactions with biological macromolecules can provide insights into drug-receptor dynamics.

- Proteomics Research : The compound is available for purchase as a research reagent, indicating its utility in proteomics studies where it may be used to probe protein interactions or functions.

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of piperazine derivatives, researchers synthesized various analogs of 1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine. These compounds were tested against several cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of piperazine compounds against Gram-positive and Gram-negative bacteria. The compound demonstrated inhibitory effects on several strains, highlighting its potential as a scaffold for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

Pathways: The compound may influence specific signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Hydroxyethyl Substituents

(a) LQFM212 (2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol)

- Structural Differences: Replaces the pyrimidine group with a phenolic ring and tert-butyl groups.

- Activity: Exhibits potent antioxidant and anti-inflammatory effects in LPS-induced depression models. The phenolic group enhances radical scavenging, while the hydroxyethyl piperazine improves bioavailability .

- Key Data: Reduced oxidative stress markers (MDA, NO) by 40–60% in animal models .

(b) 1-(2-Hydroxyethyl)-4-(1-oxobutyl)-piperazine (HEPB)

- Structural Differences : Substitutes pyrimidine with a butyrate chain.

- Activity : Induces differentiation and inhibits proliferation in leukemia cells (HL-60, K562) at 10–50 μM. The butyrate chain mimics histone deacetylase inhibitors, altering gene expression .

- Key Data : Reduced cell proliferation by 70% in HL-60 cells without significant toxicity in mice .

(c) Anticonvulsant Piperazine Derivatives

Piperazine Derivatives with Pyrimidine Substituents

(a) N-(4,6-Dimethyl-pyrimidin-2-yl) Benzenesulfonamide Derivatives

- Structural Differences : Replaces the piperazine core with a sulfonamide group.

- Activity : Compounds 11 and 18 exhibit antimicrobial (MIC = 2–8 μg/mL) and cytotoxic effects (IC₅₀ = 35–90 μg/mL against MCF-7/HCT116). The pyrimidine moiety likely mediates DNA intercalation or enzyme inhibition .

(b) 4-(1-Aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide

- Activity: Combines pyrimidine with indole and sulfonamide groups for dual antimicrobial and anticancer effects. Less potent than 5-fluorouracil but offers structural novelty .

Radioprotective and Neuroactive Piperazines

(a) Second-Generation 1-(2-Hydroxyethyl)piperazine Derivatives

- Structural Modifications : Halogenated aromatic rings (e.g., compound 7) increase lipophilicity and radioprotective efficacy.

- Activity : Reduces radiation-induced apoptosis by 50–70% in vitro. The hydroxyethyl group balances solubility and membrane permeability .

(b) 1-(2-Diphenylmethoxy)ethyl-4-(3-phenylpropyl)piperazine

Structure-Activity Relationship (SAR) Analysis

Biological Activity

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a hydroxyethyl group and a dimethyl-pyrimidinyl moiety, which may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer activity. For instance, studies have shown that certain piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A specific study highlighted the potential of piperazine compounds in targeting carbonic anhydrases (CAs), which are implicated in various cancers . The inhibition of CA IX isoform has been linked to reduced tumor proliferation and metastasis.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes like carbonic anhydrases, which play a crucial role in maintaining pH homeostasis in tumors.

- Signaling Pathways : It is hypothesized that this compound can modulate signaling pathways related to cell survival and apoptosis, potentially through interactions with specific receptors or proteins involved in these processes .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar piperazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Hydroxyethyl)-4-(4-methyl-pyrimidin-2-yl)piperazine | Methyl group instead of dimethyl | Moderate anticancer activity |

| 1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyridin-2-yl)piperazine | Pyridine ring instead of pyrimidine | Lower enzyme inhibition |

| 1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrazin-2-yl)piperazine | Pyrazine ring | Reduced biological activity |

Case Studies and Research Findings

Several studies have explored the biological implications of piperazine derivatives:

- Study on Carbonic Anhydrase Inhibition : A series of (2-hydroxyethyl) piperazines were synthesized and tested for their inhibitory effects on human carbonic anhydrase isoforms. Some compounds demonstrated nanomolar potency against CA IX, suggesting therapeutic potential in cancer treatment .

- Antitumor Activity : In vitro studies indicated that certain piperazine derivatives could induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism was associated with the modulation of key signaling pathways involved in cell survival .

- Structure-Activity Relationship (SAR) : Research focused on understanding how structural modifications influence biological activity. This highlighted the importance of the hydroxyethyl group for enhancing solubility and bioavailability while maintaining potency against target enzymes .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine to maximize yield and purity?

The synthesis of this compound involves nucleophilic substitution and purification strategies. For example, in analogous piperazine-thiourea derivatives, reactions in tetrahydrofuran (THF) at 40–70°C with sonication improved homogeneity and yield (44%) . Purification via reversed-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA) and subsequent free-basing with sodium bicarbonate enhanced purity. Key variables include reaction temperature, solvent choice, and purification protocols. LC/MS and NMR are critical for confirming molecular formulae and structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

A combination of NMR, NMR, and high-resolution mass spectrometry (HRMS) is essential. For instance, NMR (400 MHz, DMSO-) can resolve proton environments such as hydroxyethyl (-CHCHOH) and pyrimidinyl substituents, while HRMS (e.g., [M+H] = 328.1597) confirms molecular weight . IR spectroscopy and X-ray crystallography (if crystallizable) further validate functional groups and conformational stability .

Q. What are the known biological targets or activities associated with this compound’s structural analogs?

Pyrimidinyl-piperazine derivatives exhibit diverse bioactivities, including enzyme inhibition (e.g., phosphoglycerate dehydrogenase, PHGDH) and receptor antagonism (e.g., 5-HT, adenosine A2a) . For example, NCT-502, a related compound, showed PHGDH inhibitory activity, suggesting potential applications in cancer metabolism studies .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for chiral derivatives of this compound?

Asymmetric lithiation-trapping of N-Boc piperazines using chiral ligands like (-)-sparteine enables enantioselective functionalization. For example, lithiation with s-BuLi and electrophilic quenching (e.g., trifluoromethylation) yields single stereoisomers. Mechanistic studies show that electrophile choice and distal N-substituents critically influence enantioselectivity (up to 95% ee) . Conformational analysis via X-ray crystallography (e.g., twist-boat conformers in 2,6-disubstituted piperazines) guides stereochemical outcomes .

Q. What strategies mitigate side reactions during the introduction of substituents on the piperazine ring?

Side reactions like ring fragmentation or over-alkylation can be minimized using sterically hindered N-alkyl groups and controlled reaction times. In situ IR spectroscopy optimizes lithiation duration, while "diamine switch" strategies (e.g., substituting sparteine with bulkier ligands) improve selectivity with reactive electrophiles . For example, steric shielding of the lithiated intermediate reduces undesired byproducts during trifluoromethylation .

Q. How does molecular modeling predict the interaction between this compound and PHGDH?

Docking studies using PHGDH’s crystal structure (PDB: 4Q0A) reveal that the pyrimidinyl moiety binds to the substrate pocket, while the hydroxyethyl group stabilizes interactions via hydrogen bonding with Asp-214 and Arg-235. MD simulations (e.g., 100 ns trajectories) assess binding stability, with MM-GBSA calculations quantifying free energy contributions (ΔG ~ -8.5 kcal/mol) . Mutagenesis studies (e.g., Arg-235Ala) validate critical residues for inhibitor potency .

Q. How do conflicting data on bioactivity across structural analogs inform lead optimization?

Contradictions in activity (e.g., varying IC values against PHGDH) may arise from substituent electronic effects. For instance, replacing pyridinyl with trifluoromethylpyridinyl (NCT-502) increases hydrophobicity and target affinity . Comparative SAR studies using logP calculations and in vitro assays (e.g., PHGDH enzymatic inhibition) prioritize modifications that balance potency and solubility .

Q. Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations (e.g., THF vs. DMF) .

- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., DFT at B3LYP/6-31G**) .

- Biological Assays : Pair enzymatic assays (PHGDH) with cellular models (e.g., glioblastoma U87MG) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.